![molecular formula C12H9ClN4S B1354275 (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine CAS No. 871266-80-7](/img/structure/B1354275.png)

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

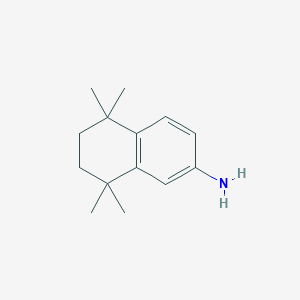

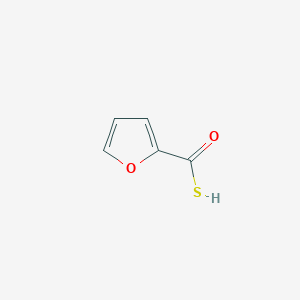

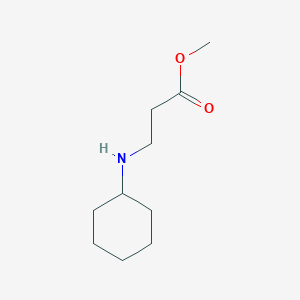

“(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine” is a chemical compound with the molecular formula C12H9ClN4S . It has an average mass of 276.745 Da and a monoisotopic mass of 276.023651 Da .

Molecular Structure Analysis

The molecular structure of “(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine” consists of a thiazolo[5,4-d]pyrimidin-2-yl group attached to a p-tolyl-amine group . The InChI representation of the molecule isInChI=1S/C12H9ClN4S/c1-7-2-4-8 (5-3-7)16-12-17-9-10 (13)14-6-15-11 (9)18-12/h2-6H,1H3, (H,16,17) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.75 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 78.9 Ų . The compound has a complexity of 285 .Aplicaciones Científicas De Investigación

Synthesis of Novel Organic Compounds

A single-step synthesis process has been developed to prepare 2-amino-7-chlorothiazolo[5,4-d]pyrimidines by reacting commercially available 4,6-dichloro-5-aminopyrimidine with isothiocyanates. This reaction accommodates a variety of functionalized isothiocyanates and proceeds in good to excellent yields. The synthesized intermediates are further reacted with alkyl or arylamine nucleophiles to afford differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines, showcasing the compound's utility in creating novel organic molecules (Liu, Patch, Schubert, & Player, 2005).

Antimicrobial and Antifungal Activities

Novel fused heterocyclic moieties, including pyrazolo[3,4-d]thiazole derivatives containing new fused ring pyrimidines or imidazoles, have been synthesized using eco-friendly techniques like microwave irradiation. These compounds, derived from a key synthon involving a related chemical structure, were evaluated for their in vitro antimicrobial potentialities and antioxidant activities. Some of these compounds showed promising antimicrobial and antifungal activities, suggesting the potential of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine derivatives in developing new antimicrobial agents (Rizk, El‐Borai, Ragab, & Ibrahim, 2020).

Antiproliferative Evaluation

Derivatives of 7-Chlorothiazolo[5,4-d]pyrimidin-2-yl compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. For instance, new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized and showed activity against human breast cancer (MCF-7) cells, indicating the potential of these compounds in cancer research (Atapour-Mashhad et al., 2017).

Fluorescence Characteristics

The fluorescence characteristics of derivatives related to the thiazolo[5,4-d]pyrimidine system have been studied, revealing potential applications in materials science and sensor development. For example, derivatives of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine exhibited strong fluorescence intensity, indicating the utility of these compounds in developing new fluorescent materials (Ebrahimpour et al., 2017).

Propiedades

IUPAC Name |

7-chloro-N-(4-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)16-12-17-9-10(13)14-6-15-11(9)18-12/h2-6H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXOZVKBZZJUHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(S2)N=CN=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469397 |

Source

|

| Record name | 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine | |

CAS RN |

871266-80-7 |

Source

|

| Record name | 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)